(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
説明
特性
IUPAC Name |
(4R,6R)-4-methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-16-11-5-10-7-13-6-9-3-2-4-14-12(9)15(10)8-11/h2-4,10-11,13H,5-8H2,1H3/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKSFHANAPZGTQ-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CNCC3=C(N2C1)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H]2CNCC3=C(N2C1)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound features a unique triazatricyclo structure which contributes to its biological activity. Its molecular formula and weight are essential for understanding its interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O |
| Molecular Weight | 258.32 g/mol |
| XLogP3-AA | 3.4 |
| Hydrogen Bond Donor | 1 |
| Hydrogen Bond Acceptor | 4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
The compound exhibits its anticancer effects primarily through the following mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that it effectively inhibits the proliferation of cancer cells in vitro.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Radical Scavenging Activity : It demonstrates significant DPPH radical-scavenging properties, indicating potential antioxidant activity which may contribute to its anticancer effects.
Case Studies
- Study on A-549 and MCF7 Cell Lines :
- DPPH Radical Scavenging Assay :
Other Biological Activities
Apart from its anticancer properties, this compound may exhibit other pharmacological activities:
類似化合物との比較
Structural and Functional Differences
Table 1: Key Structural and Molecular Comparisons
*Estimated values due to incomplete evidence.
Q & A
Q. What are the optimal synthetic routes for (4R,6R)-4-Methoxy-2,8,14-triazatricyclo[...], and how can reaction conditions be optimized?
Methodological Answer: Key synthesis steps involve cyclization and functional group introduction. A validated protocol includes:
- Precursor activation : Dissolve 0.001 mol of a triazole precursor (e.g., 4-amino-3,5-bis-substituted triazole) in absolute ethanol.
- Condensation : Add 5 drops of glacial acetic acid and 0.001 mol substituted benzaldehyde to promote Schiff base formation.
- Reflux : Maintain reflux for 4 hours to ensure complete cyclization.
- Work-up : Evaporate solvent under reduced pressure and filter the solid product .
Optimization Tips :- Vary benzaldehyde substituents to modulate electronic effects (e.g., electron-withdrawing groups improve cyclization efficiency).
- Monitor reaction progress via TLC or HPLC to determine ideal reflux duration.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm methoxy group placement and azatricyclo backbone. For example, methoxy protons resonate at δ ~3.8–4.0 ppm in CDCl₃ .
- X-ray Crystallography : Resolve stereochemistry (4R,6R configuration) with single-crystal diffraction (mean C–C bond length: 0.005 Å, R factor: 0.041) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., C₁₁H₈N₄ requires exact mass 196.0757) .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer :
- Assay Selection : Prioritize enzyme inhibition (e.g., kinase or protease assays) due to the compound’s nitrogen-rich heterocyclic structure.
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks.
- Replication : Perform triplicate runs to ensure statistical significance .
Advanced Research Questions
Q. How can stereochemical integrity (4R,6R configuration) be preserved during synthesis, and what analytical methods validate it?
Methodological Answer :
- Chiral Auxiliaries : Use enantiomerically pure starting materials or chiral catalysts to prevent racemization.
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT simulations) .
- X-ray Diffraction : Resolve absolute configuration via single-crystal analysis (e.g., Flack parameter < 0.1 confirms R,R stereochemistry) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer :
- Variable Standardization : Ensure consistent assay conditions (pH, temperature, solvent). For example, DMSO concentration should not exceed 0.1% to avoid cytotoxicity .
- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity.
- Mechanistic Follow-up : Employ isothermal titration calorimetry (ITC) to validate binding affinities if discrepancies arise .
Q. How can computational modeling predict this compound’s environmental fate and biodegradation pathways?
Methodological Answer :
- QSAR Models : Use EPI Suite or TEST software to estimate logP (hydrophobicity) and biodegradation half-life.
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aquatic enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- Experimental Validation : Compare predictions with microcosm studies tracking compound persistence in soil/water systems .
Q. What experimental designs assess the compound’s photostability and oxidative degradation?
Methodological Answer :
- Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) in quartz cells and monitor degradation via HPLC.
- Oxidative Stressors : Treat with H₂O₂ (1–10 mM) or Fenton’s reagent (Fe²⁺/H₂O₂) to simulate environmental oxidation .
- Degradation Product Identification : Use LC-MS/MS to characterize byproducts (e.g., sulfoxides or ring-opened fragments) .
Q. How can structure-activity relationships (SAR) guide derivative synthesis for enhanced bioactivity?
Methodological Answer :
- Scaffold Modifications : Replace the methoxy group with halogens (e.g., -F, -Cl) or bulkier substituents (e.g., -OCH₂Ph) to probe steric effects .
- Bioisosteric Replacement : Substitute triazole rings with tetrazole or imidazole to evaluate heterocycle influence on target binding.
- Activity Cliffs : Synthesize analogs with incremental structural changes and correlate with IC₅₀ shifts in dose-response assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
